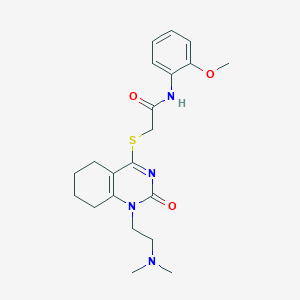

2-Amino-4-methoxybenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-4-methoxybenzene-1-sulfonamide is a sulfonamide compound, which is a class known for its significance in the pharmaceutical industry. While the provided papers do not directly discuss 2-Amino-4-methoxybenzene-1-sulfonamide, they do provide insights into the general characteristics and behaviors of sulfonamide compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of sulfonamide compounds can vary, but typically involves the reaction of amines with sulfonyl chlorides or with sulfur dioxide and chlorine. In the context of the provided papers, sulfonamide derivatives have been synthesized using peptide coupling reagents such as EDCI and HOBt, as seen in the synthesis of n-(4 sulfamoylphenyl) benzamide derivatives . This suggests that similar methods could potentially be applied to synthesize 2-Amino-4-methoxybenzene-1-sulfonamide.

Molecular Structure Analysis

Sulfonamide compounds often exhibit complex molecular structures. For instance, the sulfonamide compound discussed in paper was characterized using various spectroscopic techniques and crystallized in the monoclinic space group. While the exact molecular structure of 2-Amino-4-methoxybenzene-1-sulfonamide is not provided, it is likely that it would also exhibit a well-defined crystalline structure, which could be analyzed using similar techniques.

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions, including those that form bonds with other functional groups. The binaphthyl-based amino sulfonamide described in paper was used to catalyze the aminoxylation of aldehydes, indicating that sulfonamides can be versatile in synthetic chemistry. This implies that 2-Amino-4-methoxybenzene-1-sulfonamide may also be reactive in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides can be determined through experimental and theoretical methods. For example, the compound in paper had its vibrational frequencies, NMR chemical shifts, and absorption wavelengths calculated and compared with experimental values. These properties are crucial for understanding the behavior of the compound under different conditions. Although specific data for 2-Amino-4-methoxybenzene-1-sulfonamide is not provided, it can be inferred that its properties would be similar to those of other sulfonamides and could be analyzed using comparable methods.

Applications De Recherche Scientifique

Antitumor Applications

Compounds from sulfonamide-focused libraries, including variants similar to 2-Amino-4-methoxybenzene-1-sulfonamide, have been evaluated in cell-based antitumor screens. Compounds like E7010 and E7070, derived from these libraries, have shown potential as potent cell cycle inhibitors and have advanced to clinical trials. E7010 disrupts tubulin polymerization, while E7070 decreases the S phase fraction in cancer cell lines, accumulating in G1 and/or G2 phases. High-density oligonucleotide microarray analysis has characterized these antitumor sulfonamides based on gene expression changes, providing insights into the essential pharmacophore structure and drug-sensitive cellular pathways (Owa et al., 2002).

Carbonic Anhydrase Inhibition

Halogenated sulfonamides, including derivatives of 2-Amino-4-methoxybenzene-1-sulfonamide, have been synthesized and tested as inhibitors of carbonic anhydrase (CA) IX, a tumor-associated isozyme. These derivatives, along with clinically used sulfonamide inhibitors, demonstrated potent inhibitory activity against CA IX, suggesting potential as antitumor agents (Ilies et al., 2003).

Sulfonamide as a Functional Group in Drug Design

The sulfonamide group, present in compounds like 2-Amino-4-methoxybenzene-1-sulfonamide, is widely used in medicinal chemistry. It appears in many marketed drugs, playing a crucial role as an isostere of carboxylic acid groups. Its presence is essential for the activity of sulfonamide antibacterials, inhibitors of tetrahydropteroic acid synthetase (Kalgutkar et al., 2010).

Enantioselective Aminoxylation

A binaphthyl-based amino sulfonamide was applied in the direct asymmetric aminoxylation of aldehydes with nitrosobenzene. This method, using a non-proline type catalyst, demonstrated high enantioselectivity and good yield, showcasing the versatility of sulfonamide-based catalysts in organic synthesis (Kano et al., 2008).

Environmental Degradation of Sulfonamides

Microbacterium sp. strain BR1 degrades sulfonamides, including sulfamethoxazole, via an unusual pathway initiated by ipso-hydroxylation followed by fragmentation. This process results in the release of sulfite, 3-amino-5-methylisoxazole, and benzoquinone-imine, offering insight into microbial strategies to eliminate sulfonamide antibiotics from the environment (Ricken et al., 2013).

Membrane Modification Studies

Amino-reactive reagents have been used to study the anion and cation permeability of human red blood cells. These studies help understand how amino and sulfhydryl groups in membrane proteins, like those derived from sulfonamides, control ion flow, providing valuable insights into the chemical modification of membranes (Knauf & Rothstein, 1971).

Propriétés

IUPAC Name |

2-amino-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-12-5-2-3-7(6(8)4-5)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDZEDHMFMVZRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)thien-2-yl](4-fluorophenyl)methanone](/img/structure/B2549892.png)

![N-Ethyl-N-[2-[2-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2549895.png)

![N-(3-chlorophenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2549897.png)

![(1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-imidazo[2,1-f]purin-8-yl)-acetic acid](/img/structure/B2549899.png)

![2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2549902.png)

![4-(6-{[(4-Chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B2549904.png)

![4-[3-(Trifluoromethyl)phenoxy]benzoic acid](/img/structure/B2549906.png)

![2-Chloro-N-[(2-chloropyridin-4-yl)-cyclopropylmethyl]propanamide](/img/structure/B2549911.png)